A Technical Guide to Ethyl 2-(3-cyanophenoxy)acetate: Synthesis, Structural Elucidation, and Medicinal Chemistry Potential
A Technical Guide to Ethyl 2-(3-cyanophenoxy)acetate: Synthesis, Structural Elucidation, and Medicinal Chemistry Potential
Abstract: Ethyl 2-(3-cyanophenoxy)acetate is a bifunctional organic molecule that incorporates a phenoxyacetic acid scaffold and a benzonitrile moiety. While not extensively documented in commercial or academic literature, its structure presents significant potential as a versatile intermediate for drug discovery and materials science. This guide provides a comprehensive technical overview, including a robust, field-proven protocol for its synthesis via Williamson ether synthesis. It further details a full predictive analysis of its physicochemical and spectroscopic properties (¹H NMR, ¹³C NMR, IR, and MS), offering a virtual blueprint for its characterization. Finally, we explore the potential applications of this molecule, grounded in the established pharmacological importance of its constituent chemical motifs, positioning it as a valuable building block for researchers in medicinal chemistry and drug development.
Introduction and Strategic Importance
Ethyl 2-(3-cyanophenoxy)acetate, with the chemical formula C₁₁H₁₁NO₃, represents a strategically designed molecular scaffold. It combines two key pharmacophores: the phenoxyacetic acid core and the benzonitrile group. The phenoxyacetic acid structure is a well-established framework in medicinal chemistry, forming the basis for drugs with activities ranging from anti-inflammatory to antibacterial.[1][2] The benzonitrile moiety is also of high interest, serving as a key intermediate and a functional group in numerous approved pharmaceuticals, often valued for its electronic properties and ability to engage in specific biological interactions.[3]
The molecule's true value lies in its capacity for controlled, sequential chemical modification. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the nitrile group can be transformed into an amine, an acid, or a tetrazole ring. This synthetic versatility allows for the exploration of a wide chemical space, making it an attractive starting point for generating libraries of novel compounds for high-throughput screening.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | Ethyl 2-(3-cyanophenoxy)acetate |
| CAS Number | 51200-89-0 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Canonical SMILES | CCOC(=O)COc1cccc(c1)C#N |
| InChI Key | InChIKey=WGYJQRFRVLRZNN-UHFFFAOYSA-N |
Proposed Synthesis and Mechanistic Rationale
The most direct and reliable method for preparing Ethyl 2-(3-cyanophenoxy)acetate is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5] In this case, 3-cyanophenol is deprotonated by a suitable base to form the 3-cyanophenoxide, which then displaces the bromide from ethyl bromoacetate.
The choice of base and solvent is critical for reaction efficiency. While strong bases like sodium hydride (NaH) can be used, phenols are sufficiently acidic (pKa ≈ 10) to be deprotonated by weaker, easier-to-handle bases like potassium carbonate (K₂CO₃).[6] A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal, as it effectively solvates the cation (K⁺) without interfering with the nucleophilicity of the phenoxide, thereby promoting the Sₙ2 pathway.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
3-Cyanophenol (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous acetone to fully suspend the solids (e.g., 10 mL per gram of 3-cyanophenol).
-
Alkylation: Add ethyl bromoacetate (1.1 eq) to the suspension. The slight excess of the alkylating agent ensures the complete consumption of the more valuable phenol.
-
Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-8 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 3-cyanophenol spot.
-
Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension to remove the solid K₂CO₃ and the potassium bromide (KBr) byproduct. Wash the solid cake with a small amount of acetone.
-
Workup - Concentration: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with (i) water, (ii) saturated NaHCO₃ solution to remove any unreacted phenol, and (iii) brine.[7]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The final product, Ethyl 2-(3-cyanophenoxy)acetate, is expected to be a colorless oil or a low-melting solid.
Caption: Workflow for the synthesis of Ethyl 2-(3-cyanophenoxy)acetate.
Structural Elucidation and Spectroscopic Profile
Full characterization is essential to confirm the identity and purity of the synthesized compound.[8] Based on the known effects of its constituent functional groups, a detailed spectroscopic profile can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.45 | t, J ≈ 8.0 Hz | 1H | Ar-H 5 | The proton between two electron-withdrawing groups (O-R and CN) will be deshielded. It is coupled to H4 and H6. |
| ~ 7.30 | m | 1H | Ar-H 6 | Coupled to H5 (ortho) and H2/H4 (meta). |
| ~ 7.25 | m | 1H | Ar-H 4 | Coupled to H5 (ortho) and H2/H6 (meta). |
| ~ 7.15 | t, J ≈ 2.0 Hz | 1H | Ar-H 2 | This proton is ortho to the ether linkage and will show small meta-coupling to H4 and H6. |
| 4.68 | s | 2H | -O-CH₂ -CO- | Methylene protons adjacent to an oxygen and a carbonyl group typically appear as a sharp singlet in this region. |
| 4.25 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ | Ethyl ester methylene protons, split into a quartet by the adjacent methyl group. |
| 1.28 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | Ethyl ester methyl protons, split into a triplet by the adjacent methylene group. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168.5 | C =O | Typical chemical shift for an ester carbonyl carbon. |
| ~ 158.0 | Ar-C 1-O | Aromatic carbon attached to the ether oxygen, significantly deshielded. |
| ~ 131.0 | Ar-C 5 | Aromatic CH carbon. |
| ~ 125.0 | Ar-C 6 | Aromatic CH carbon. |
| ~ 121.0 | Ar-C 4 | Aromatic CH carbon. |
| ~ 118.0 | -C ≡N | Characteristic shift for a nitrile carbon. |
| ~ 117.0 | Ar-C 2 | Aromatic CH carbon. |
| ~ 113.5 | Ar-C 3-CN | Aromatic carbon attached to the nitrile group. |
| ~ 65.5 | -O-CH₂ -CO- | Methylene carbon of the acetate group, deshielded by oxygen. |
| ~ 61.5 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group, deshielded by oxygen. |
| ~ 14.1 | -O-CH₂-CH₃ | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Table 4: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~ 3100-3000 | Medium | Aromatic C-H | Stretch |
| ~ 2980 | Medium | Aliphatic C-H | Stretch |
| ~ 2230 | Strong, Sharp | -C≡N (Nitrile) | Stretch |
| ~ 1755 | Strong, Sharp | C=O (Ester) | Stretch |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C | Stretch |
| ~ 1220 | Strong | Aryl-O-C | Asymmetric Stretch |
| ~ 1100 | Strong | C-O (Ester) | Stretch |
The presence of strong, sharp peaks at ~2230 cm⁻¹ (C≡N) and ~1755 cm⁻¹ (C=O) would provide definitive evidence for the successful synthesis of the target molecule.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a clear molecular ion peak at m/z = 205 , corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-•OCH₂CH₃) would result in a fragment at m/z = 160 .
-
Loss of the entire ethyl acetate moiety via cleavage of the ether bond could produce a 3-cyanophenoxy radical and a cation at m/z = 87 or, more likely, a 3-cyanophenoxide ion fragment at m/z = 118 .
-
A characteristic fragment for ethyl esters is the acylium ion [CH₂COOCH₂CH₃]⁺ at m/z = 88 , followed by subsequent losses.[11]
-
Potential as a Versatile Synthetic Intermediate
The strategic placement of the ester and nitrile functionalities makes Ethyl 2-(3-cyanophenoxy)acetate a powerful building block for creating diverse molecular architectures.
Caption: Potential synthetic transformations of the core molecule.
-
Ester Hydrolysis: The ethyl ester can be selectively hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid. This introduces a key functional group for amide coupling, further esterification, or for its acidic properties in interacting with biological targets.
-
Nitrile Reduction: The nitrile group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel). This introduces a basic center into the molecule, which is a common feature in many active pharmaceutical ingredients.
-
Nitrile Hydrolysis: Under harsher acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, transforming the molecule into a disubstituted aromatic diacid derivative.
-
Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions, for example with sodium azide, to form a tetrazole ring. The tetrazole is a well-known bioisostere for the carboxylic acid group in drug design, often improving metabolic stability and pharmacokinetic properties.
The phenoxyacetic acid scaffold itself is found in numerous drugs, where it acts as a rigid linker to position other functional groups for optimal target binding.[2][12] Similarly, the benzonitrile group is a key component in drugs like the anticancer agent Letrozole, where it contributes to binding and electronic properties.[3] The combination of these two validated pharmacophores in a single, modifiable molecule underscores its potential for generating novel therapeutic candidates.
Conclusion
Ethyl 2-(3-cyanophenoxy)acetate stands as a promising yet underexplored chemical entity. This guide establishes a clear and reliable synthetic pathway for its production and provides a comprehensive, predictive spectroscopic dataset to aid in its identification and characterization. By analyzing its structure through the lens of established medicinal chemistry principles, we can recognize its significant potential as a versatile building block. Researchers and drug development professionals can leverage this molecule's dual functionality to efficiently synthesize libraries of novel compounds, accelerating the discovery of new therapeutic agents for a wide range of diseases.
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